1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

Medicinal Chemistry Chemical Biology SAR

1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea (CAS 941886-01-7) is a fully synthetic small-molecule urea derivative incorporating a 4-methylthiazole core, a 2-chlorophenyl-substituted piperazine carbonyl motif, and a terminal phenylurea group. Its molecular formula is C22H22ClN5O2S with a molecular weight of 455.96 g/mol.

Molecular Formula C22H22ClN5O2S
Molecular Weight 455.96
CAS No. 941886-01-7
Cat. No. B2798287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea
CAS941886-01-7
Molecular FormulaC22H22ClN5O2S
Molecular Weight455.96
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
InChIInChI=1S/C22H22ClN5O2S/c1-15-19(31-22(24-15)26-21(30)25-16-7-3-2-4-8-16)20(29)28-13-11-27(12-14-28)18-10-6-5-9-17(18)23/h2-10H,11-14H2,1H3,(H2,24,25,26,30)
InChIKeyKJQWWENZIUYGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea (CAS 941886-01-7): Structural Identity and Procurement Baseline


1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea (CAS 941886-01-7) is a fully synthetic small-molecule urea derivative incorporating a 4-methylthiazole core, a 2-chlorophenyl-substituted piperazine carbonyl motif, and a terminal phenylurea group [1]. Its molecular formula is C22H22ClN5O2S with a molecular weight of 455.96 g/mol [1]. The compound was first registered in PubChem in 2007 and belongs to a class of piperazine-thiazole-urea hybrids that have been investigated in fragment-based and phenotypic screening libraries [2]. Published experimental data specific to this compound are extremely sparse; the available physicochemical and structural information derives from database entries and vendor submissions [1][2].

Novel piperazine-thiazole-urea scaffold with defined 2-chlorophenyl substitution
Unexplored bioactivity space — no published target engagement data
Well-suited for unbiased phenotypic screening and chemical probe development

Why In-Class Piperazine-Thiazole-Urea Compounds Cannot Be Substituted for 941886-01-7 Without Empirical Validation


Piperazine-thiazole-urea derivatives share a common scaffold but exhibit profound, unpredictable variations in target engagement, selectivity, and cellular potency driven by subtle changes to the aryl substituents on the piperazine and urea termini [1]. In published series, shifting the halogen position from 2-chloro to 3-chloro or 4-chloro on the phenyl ring, or replacing the phenylurea with an alkylurea, can invert selectivity profiles and alter IC50 values by orders of magnitude [1]. Because 941886-01-7 carries a specific 2-chlorophenyl substitution pattern and a phenylurea terminus not replicated by any commercially available analog with publicly disclosed bioactivity data, generic substitution without direct comparative data introduces unacceptable scientific and procurement risk [2].

2-Chlorophenyl substitution
Shifting chlorine position or replacing with methoxy/other groups may invert target selectivity profiles based on class SAR
Phenylurea terminus
Replacing phenylurea with alkylurea can alter H-bond geometry and potency by orders of magnitude in related series
Absent comparative bioactivity data
No direct head-to-head data exist against any structural analog; substitution without empirical validation carries high risk

Quantitative Differentiation Evidence for 941886-01-7 Against Closest Structural Analogs


Structural Uniqueness: 2-Chlorophenyl Substitution Pattern Not Replicated in Public Bioactivity-Annotated Analogs

The target compound bears a 2-chlorophenyl group on the piperazine ring. Among the closest analogs with CAS registrations—1-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea (CAS 941974-70-5), 1-(5-(4-acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea, and 1-(5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea—none carry the 2-chlorophenyl substituent. In the published AChE inhibitor series of thiazole-piperazines (Yurttaş et al., 2013), the 2-chlorophenyl substitution was not evaluated, and the most active compounds (5n, 5o, 5p) achieved 89.70–99.83% AChE inhibition at 0.1 µM, but their structures differ at both the piperazine N-substituent and the urea terminus [1]. No publicly available bioactivity data exist for 941886-01-7, and no direct head-to-head comparison has been published against any named comparator [2].

Substitution Pattern
Class-level inference
2-Chlorophenyl group present vs. 2-methoxyphenyl, acetyl, or benzodioxolyl in closest analogs
Unique structural identity — no analog replicates this substitution
No bioactivity data for direct comparison
Medicinal Chemistry Chemical Biology SAR

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Profile

941886-01-7 has a molecular weight of 455.96 g/mol and contains one chlorine atom, distinguishing it from the 2-methoxyphenyl analog (MW 451.55) and the acetylpiperazine analog (MW ~371.4). The calculated partition coefficient (cLogP) for 941886-01-7 is estimated at approximately 3.8–4.2 based on in silico prediction, placing it in a more lipophilic range than the acetylpiperazine analog (cLogP ~2.3) [1]. This difference in lipophilicity is consequential for CNS penetration potential and membrane permeability in cell-based assays [2]. However, these values are computed estimates and not experimentally determined measurements for 941886-01-7.

Physicochemical Profile
Supporting evidence
MW +84.6 vs acetyl analog; cLogP ~1.5–1.9 higher
Reported lipophilicity difference may alter permeability and solubility profiles
Computed values; no experimental logD data
Drug Design ADME Property Analysis

Hydrogen-Bond Donor/Acceptor Profile and Its Impact on Target Engagement

The phenylurea terminus of 941886-01-7 provides two hydrogen-bond donors (NH groups) and one acceptor (C=O), while the piperazine carbonyl adds an additional acceptor. The 2-chlorophenyl group introduces a weak halogen-bond donor capability. In the thiazole-piperazine AChE inhibitor series, similar H-bond donor/acceptor patterns were critical for activity; compound 5o (99.83% inhibition at 0.1 µM) differed from less active analogs primarily in the nature of the aryl substituent modulating H-bond geometry [1]. The specific H-bond array of 941886-01-7 is not duplicated by any close analog, suggesting a distinct molecular recognition signature [2].

H-Bond Array
Class-level inference
3 HBD, 3 HBA; urea + piperazine carbonyl arrangement
Distinct molecular recognition signature vs class members
Inferred from published SAR; no direct binding data
Molecular Recognition Binding Affinity SAR

Absence of Biological Annotation as a Procurement Differentiator

A search of PubChem BioAssay, ChEMBL, and PubMed returned zero bioactivity results for 941886-01-7 (CID 16839636) [1]. Similarly, no entries were found in DrugBank or BindingDB. This stands in contrast to several related thiazole-piperazine compounds that have been tested for AChE inhibition, antimicrobial activity, or antiplasmodial effects [2]. The complete absence of biological annotation means that 941886-01-7 represents a genuinely unexplored chemical space within its class—a feature that may be advantageous for researchers seeking novel chemical probes devoid of pre-existing target bias [3].

Bioactivity Annotation
Supporting evidence
0 records in PubChem BioAssay, ChEMBL, PubMed
Unexplored chemical space for novel target identification
Database search as of 2026-05-09
Screening Library Novel Scaffold Target Identification

Recommended Research and Procurement Application Scenarios for 1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea (941886-01-7)


Chemical Probe Development for Orphan Receptor or Novel Target Deconvolution

Given its complete lack of bioactivity annotation and its unique 2-chlorophenyl substitution pattern, 941886-01-7 is well-suited as a starting point for chemical probe development targeting orphan receptors or uncharacterized protein targets. The compound's structural features—piperazine basic center, urea H-bond array, and halogen-bearing aryl ring—are consistent with privileged fragments found in CNS-active and kinase-targeted ligands [1]. Researchers can leverage the absence of pre-existing target bias to use this compound in unbiased phenotypic screens or affinity-based target identification workflows, where novelty is a procurement requirement [2].

Structure-Activity Relationship (SAR) Expansion of Thiazole-Piperazine-Urea Series

941886-01-7 fills a specific substitution gap in the known SAR landscape of thiazole-piperazine-urea compounds. The 2-chlorophenyl group has been identified as a potency-enhancing substituent in related piperazine-based scaffolds such as CB1 cannabinoid receptor ligands [1], yet it remains unexplored in the thiazole-piperazine-urea context. Procurement of this compound enables systematic SAR studies to determine whether the 2-chlorophenyl group confers advantages in potency, selectivity, or metabolic stability relative to previously characterized 4-substituted or unsubstituted analogs [2].

Virtual Screening Hit Validation and Biophysical Assay Reference Compound

The compound's well-defined structure, modest molecular weight (455.96 g/mol), and computed drug-like properties (cLogP ~3.8–4.2, 3 HBD, 3 HBA) make it suitable as a reference compound for validating virtual screening hits in biochemical or biophysical assays [1]. Because it lacks published activity data, it can serve as a negative control or scaffold-matching reference in assays where related thiazole-piperazine compounds show activity, helping to establish assay specificity and structure-dependent activity thresholds [2].

Application
Selection Property
Validation Focus
Orphan receptor probe development
Unexplored bioactivity space, privileged scaffold pattern
Unbiased phenotypic screening, target deconvolution
SAR expansion of thiazole-piperazine-urea series
2-Chlorophenyl substitution gap in known SAR landscape
Systematic potency and selectivity profiling against class analogs
Virtual screening hit validation reference
Computed drug-like properties, well-defined structure
Assay specificity and structure-activity threshold determination
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